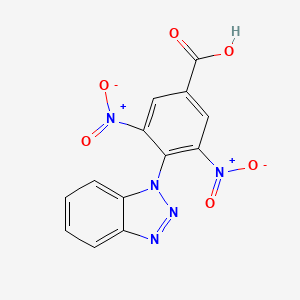

![molecular formula C21H16Cl2N2O4 B11671867 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-{2-[(2,4-Dichlorbenzyl)oxy]benzyliden}-1-(Prop-2-en-1-yl)pyrimidin-2,4,6(1H,3H,5H)-trion ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist einen Pyrimidinkern auf, der mit einer Benzylidengruppe und einer Dichlorbenzylether-Einheit substituiert ist, was sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Forschungsgegenstand macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-{2-[(2,4-Dichlorbenzyl)oxy]benzyliden}-1-(Prop-2-en-1-yl)pyrimidin-2,4,6(1H,3H,5H)-trion umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Kondensation eines Pyrimidinderivats mit einer Benzylidenverbindung unter basischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Natriumhydroxid oder Kaliumcarbonat.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann großtechnische Batchreaktionen in Reaktoren umfassen, die für die jeweiligen Reaktionsbedingungen ausgelegt sind. Der Prozess würde Schritte zur Reinigung umfassen, wie zum Beispiel Umkristallisation oder Chromatographie, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

(5Z)-5-{2-[(2,4-Dichlorbenzyl)oxy]benzyliden}-1-(Prop-2-en-1-yl)pyrimidin-2,4,6(1H,3H,5H)-trion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, insbesondere an den Benzyliden- und Dichlorbenzylether-Einheiten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole oder Amine erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein zur Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie in der organischen Synthese wertvoll macht.

Biologie

In der biologischen Forschung wird (5Z)-5-{2-[(2,4-Dichlorbenzyl)oxy]benzyliden}-1-(Prop-2-en-1-yl)pyrimidin-2,4,6(1H,3H,5H)-trion auf seine potenziellen biologischen Aktivitäten untersucht, wie zum Beispiel antimikrobielle oder antikanzerogene Eigenschaften.

Medizin

Die potenziellen therapeutischen Wirkungen der Verbindung sind in der pharmazeutischen Chemie von Interesse. Forscher erforschen ihren Einsatz als Leitstruktur für die Entwicklung neuer Medikamente.

Industrie

In der Industrie kann diese Verbindung zur Entwicklung neuer Materialien oder als Zwischenprodukt bei der Herstellung von Arzneimitteln verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-{2-[(2,4-Dichlorbenzyl)oxy]benzyliden}-1-(Prop-2-en-1-yl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme oder Rezeptoren sein, die an wichtigen biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in zellulären Prozessen führt.

Wirkmechanismus

The mechanism of action of (5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat

- 2-Fluorodeschlorketamin

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich (5Z)-5-{2-[(2,4-Dichlorbenzyl)oxy]benzyliden}-1-(Prop-2-en-1-yl)pyrimidin-2,4,6(1H,3H,5H)-trion durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl von Benzyliden- als auch von Dichlorbenzylethergruppen aus.

Eigenschaften

Molekularformel |

C21H16Cl2N2O4 |

|---|---|

Molekulargewicht |

431.3 g/mol |

IUPAC-Name |

(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H16Cl2N2O4/c1-2-9-25-20(27)16(19(26)24-21(25)28)10-13-5-3-4-6-18(13)29-12-14-7-8-15(22)11-17(14)23/h2-8,10-11H,1,9,12H2,(H,24,26,28)/b16-10- |

InChI-Schlüssel |

WKIVRIKIDBRFAQ-YBEGLDIGSA-N |

Isomerische SMILES |

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)NC1=O |

Kanonische SMILES |

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)C(=O)NC1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671800.png)

![(5E)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671801.png)

![1-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11671809.png)

![N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11671815.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671822.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11671832.png)

![N'-[(E)-[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11671838.png)

![N,N-Dibenzyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11671844.png)

![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11671847.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11671848.png)

![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)